(S)-4-(tert-Butoxy)-2-((S)-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid
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Overview
Description
(S)-4-(tert-Butoxy)-2-((S)-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid is a complex organic compound characterized by the presence of a tert-butoxy group, an indanyl moiety, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-((S)-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the protection of functional groups using tert-butyl ethers and esters, followed by selective deprotection and functionalization . The reaction conditions often require the use of catalysts, such as potassium tert-butoxide, to facilitate the formation of C–C, C–O, C–N, and C–S bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free protocols and environmentally benign solvents, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-2-((S)-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, which is known for its efficiency in mediating bond-forming reactions . Other reagents may include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(S)-4-(tert-Butoxy)-2-((S)-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-2-((S)-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group plays a crucial role in stabilizing reactive intermediates and facilitating selective reactions . The compound’s unique structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: Similar in structure but differ in the functional groups attached to the tert-butyl moiety.
tert-Butyl ethers: Share the tert-butyl group but have different ether linkages.
Indanyl derivatives: Compounds containing the indanyl moiety but with different substituents.
Properties
Molecular Formula |
C17H22O4 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(2S)-2-[(1S)-2,3-dihydro-1H-inden-1-yl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H22O4/c1-17(2,3)21-15(18)10-14(16(19)20)13-9-8-11-6-4-5-7-12(11)13/h4-7,13-14H,8-10H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 |
InChI Key |
HVLHHAZROKMPGV-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]([C@@H]1CCC2=CC=CC=C12)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1CCC2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
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